molecular formula C7H11ClN2 B1589479 1-Methyl-2-phenylhydrazine hydrochloride CAS No. 92304-54-6

1-Methyl-2-phenylhydrazine hydrochloride

Cat. No. B1589479
CAS RN: 92304-54-6
M. Wt: 158.63 g/mol
InChI Key: QBHDPTUISCWOPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenylhydrazine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.


Chemical Reactions Analysis

Phenylhydrazine, a related compound, is used in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the formation of a hydrazone intermediate, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Scientific Research Applications

Toxicity and Environmental Impact Studies

1-Methyl-2-phenylhydrazine hydrochloride, a derivative of phenylhydrazine, has been studied for its effects on aquatic organisms. Research conducted on zebrafish embryos and larvae has shown that exposure to phenylhydrazine hydrochloride results in multiple phenotypic abnormalities and toxicity, indicating its potential hazardous impact on aquatic ecosystems. These findings underscore the importance of assessing the environmental risks associated with phenylhydrazine derivatives, including this compound (Raskin Erusan Rajagopal et al., 2019).

Wastewater Treatment Research

Studies have focused on the treatment of wastewater containing phenylhydrazine hydrochloride, a chemical intermediate in the production of pesticides and medicines. Advanced treatment methods, such as resin adsorption and Fenton oxidation, have been explored to improve the biodegradability of wastewater containing this compound. This research is crucial for developing effective strategies to mitigate the environmental impact of phenylhydrazine hydrochloride and related compounds (Bao Xi-zhi, 2013).

Synthesis and Characterization Studies

This compound is used in the synthesis of novel compounds with potential applications in various fields, including pharmacology. Research on the synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents has demonstrated the utility of phenylhydrazine derivatives in medicinal chemistry. These compounds show promise as anticancer agents, highlighting the significance of this compound in the development of new therapeutic drugs (Sobhi M. Gomha et al., 2014).

Analytical and Sensor Development

The development of sensors for detecting water pollutants has also been explored using phenylhydrazine derivatives. A study demonstrated the use of 1-Methyl-3-butylimidazolium bromide and CoFe2O4 nanoparticles for the amplification of carbon paste electrodes. This novel sensor shows significant potential for the simultaneous determination of phenylhydrazine, phenol, and hydroxylamine in water, illustrating the application of this compound derivatives in environmental monitoring (F. Karimi et al., 2018).

Molecular Structure and Antimicrobial Activity

This compound is involved in the synthesis of compounds with detailed molecular structure analysis and antimicrobial activity assessment. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using phenylhydrazine hydrochloride, and its structure was confirmed through various spectroscopic methods. The compound's antimicrobial activities were explored, contributing to the understanding of its pharmacological importance and the potential development of new antimicrobial agents (D. Achutha et al., 2017).

Safety and Hazards

1-Methyl-2-phenylhydrazine hydrochloride is a potential occupational carcinogen . It may cause an allergic skin reaction, is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-phenylhydrazine hydrochloride is the carbonyl group in aldehydes and ketones . This compound acts as a nucleophile, a particle that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition . Specifically, it reacts with a carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of aldehydes and ketones to hydrazones . This conversion is a part of the Wolff-Kishner reduction, a method of reducing organic compounds . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

The compound’s molecular weight of 158632 may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of carbonyl-containing compounds into corresponding alkanes . This transformation results from the formation of a hydrazone intermediate, which subsequently loses nitrogen gas and gains a proton .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the pH of the environment, as the formation of the hydrazone anion involves deprotonation . Additionally, the compound’s stability and efficacy may be influenced by temperature, as indicated by its boiling point of 54-55 °C at 0.3 mmHg .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-phenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives through the Fischer indole synthesis. This compound interacts with various enzymes and proteins, including hydrazine derivatives and ketones, to form hydrazones and other intermediates. The nature of these interactions involves nucleophilic addition reactions, where the nitrogen atom in this compound acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes and ketones .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through nucleophilic addition reactions. This compound can form hydrazones with aldehydes and ketones, which can further undergo reduction reactions to form alkanes. The binding interactions with biomolecules, such as enzymes, can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can result in oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression, while at high doses, it can cause toxic effects, including liver damage and hemolytic anemia. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of indole derivatives through the Fischer indole synthesis. This compound interacts with enzymes such as hydrazine derivatives and ketones, leading to the formation of hydrazones and other intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical activity. The localization of this compound can affect its function and interactions with other biomolecules, leading to changes in cellular processes .

properties

IUPAC Name

1-methyl-2-phenylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDPTUISCWOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436613
Record name 2-Methyl phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92304-54-6
Record name 2-Methyl phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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